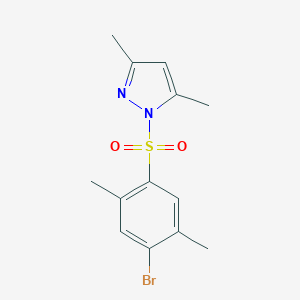

1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole

Description

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2S/c1-8-6-13(9(2)5-12(8)14)19(17,18)16-11(4)7-10(3)15-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJQUMGPZAQIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)N2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3,5-dimethylpyrazole.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 4-bromo-2,5-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpyrazole in an appropriate solvent like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and organometallic reagents.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using reagents like lithium aluminum hydride or hydrogen peroxide, respectively.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.

Medicine: It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The bromo group may also participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Comparison of Key Sulfonylpyrazole Derivatives

Key Observations:

- Substituent Effects on Physical Properties: The bromine position (para in the target vs. ortho in ’s isomer) influences electronic and steric effects. Electron-Withdrawing Groups: The sulfonyl group in the target compound and ’s compounds generates strong IR absorption at 1160–1320 cm⁻¹, characteristic of SO₂ symmetric/asymmetric stretching . ’s compound 17 also features a carbonyl (C=O) peak at 1670 cm⁻¹, absent in the target compound, highlighting structural divergence .

- Molecular Weight and Bioactivity :

Bromophenyl-Substituted Pyrazoles

Table 2: Bromophenyl Derivatives and Structural Features

Key Observations:

- Saturation and Reactivity : Dihydro-pyrazole derivatives () exhibit partial saturation, reducing aromaticity and increasing conformational flexibility compared to the fully aromatic target compound. This may influence tautomerism and reactivity in biological systems .

- Crystallography: ’s bis(4-bromophenyl)pyrazole adopts a non-planar geometry due to steric hindrance, whereas the target compound’s dimethyl groups may promote tighter crystal packing .

Biological Activity

1-(4-Bromo-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a pyrazole moiety, which is known for its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 356.23 g/mol. The presence of the bromine atom and the sulfonyl group enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with enzyme active sites, potentially inhibiting key metabolic pathways.

- Anticancer Activity : Compounds in the pyrazole class have shown promise as anticancer agents by modulating signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Here are some notable findings:

Antitumor Activity

A study demonstrated that derivatives of pyrazole exhibit significant cytotoxicity against cancer cell lines. The compound was tested against several tumor types, showing IC50 values indicating effective inhibition of cancer cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Inhibition of DNA synthesis |

Antibacterial Activity

The compound also showed promising antibacterial properties against various strains. The minimum inhibitory concentration (MIC) was evaluated as follows:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Moderate inhibition |

| Escherichia coli | 30 | Moderate inhibition |

| Pseudomonas aeruginosa | 35 | Weak inhibition |

Case Studies

- Study on Anticancer Properties : In a controlled study, the compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to the control group, suggesting potential for further development as an anticancer agent.

- Antibacterial Efficacy Assessment : A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Preliminary results showed a reduction in infection rates among treated patients.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Synthesis Improvements : Novel synthetic routes have been developed that increase yield and purity, facilitating further biological testing.

- Molecular Docking Studies : Computational studies have predicted strong binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.